2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide
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Overview
Mechanism of Action
Target of Action
The primary target of 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide, also known as Fluopicolide, is the cytoskeleton of oomycetes . The cytoskeleton is a complex network of interlinking filaments and tubules that extend throughout the cytoplasm of cells. It plays a crucial role in maintaining cell shape, enabling cellular motion, and facilitating intracellular transport .
Mode of Action
This compound interacts with its targets by affecting spectrin-like proteins in the cytoskeleton of oomycetes . Spectrin-like proteins are essential for the stability and flexibility of the cytoskeleton. By interacting with these proteins, this compound disrupts the normal functioning of the cytoskeleton .
Biochemical Pathways
The disruption of the cytoskeleton affects several biochemical pathways. It inhibits the growth of oomycetes strains that are resistant to other fungicides such as phenylamides, strobilurin, dimethomorph, and iprovalicarb . This inhibition affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Pharmacokinetics
This movement pattern influences the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and subsequently its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of oomycetes growth and the disruption of their life cycle. This results in effective control of diseases caused by oomycetes such as late blight of potato .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s movement through the xylem suggests that it may be more effective in environments where the xylem can easily transport it towards the tips of stems
Biochemical Analysis
Biochemical Properties
2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide plays a significant role in biochemical reactions, particularly in its interaction with spectrin-like proteins in the cytoskeleton of oomycetes . These interactions disrupt the normal function of the cytoskeleton, leading to impaired motility of zoospores, germination of cysts, and growth of mycelium . The compound’s biochemical properties make it effective in inhibiting the development and spread of fungal pathogens.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by disrupting cell signaling pathways and gene expression, leading to altered cellular metabolism . The compound’s impact on cell signaling pathways can result in the inhibition of sporulation and other vital cellular processes, ultimately leading to the death of the targeted fungal cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with spectrin-like proteins . This binding disrupts the structural integrity of the cytoskeleton, leading to impaired cellular functions. Additionally, the compound may inhibit or activate specific enzymes involved in the growth and development of fungal pathogens . These molecular interactions result in changes in gene expression, further contributing to the compound’s antifungal activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to persistent changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits fungal growth without causing significant adverse effects . At higher doses, toxic effects such as hepatocellular hypertrophy and increased liver weights have been observed in animal studies . These findings highlight the importance of determining the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its interaction with enzymes responsible for its degradation . The compound is metabolized into 2,6-dichlorobenzamide (BAM) and other metabolites . These metabolic pathways influence the compound’s overall efficacy and toxicity, as the metabolites may have different biological activities and effects on metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with specific transporters and binding proteins . The compound is primarily transported through the xylem towards the tips of stems, but it does not translocate towards the roots . This selective distribution affects its localization and accumulation within the plant tissues, contributing to its targeted antifungal activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on the cytoskeleton and other cellular structures . Targeting signals and post-translational modifications may play a role in directing the compound to its site of action, ensuring its efficacy in inhibiting fungal growth .
Preparation Methods
The synthesis of 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide involves several steps. The key starting materials include 2,6-dichlorobenzoyl chloride and 3-chloro-5-(trifluoromethyl)pyridine. The reaction typically proceeds through the formation of an amide bond between the benzoyl chloride and the pyridine derivative under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
2,6-Dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide has several scientific research applications:
Comparison with Similar Compounds
2,6-Dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide is unique due to its specific chemical structure and mode of action. Similar compounds include:
Phenylamides: These fungicides target different pathways and may not be effective against fluopicolide-resistant strains.
Strobilurins: Another class of fungicides with a different mode of action, often used in combination with fluopicolide for broader spectrum control.
Dimethomorph: A fungicide with a different chemical structure and target, used to control similar pathogens.
These comparisons highlight the uniqueness of this compound in terms of its chemical properties and effectiveness against resistant strains.
Properties
IUPAC Name |
2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3F3N2O/c1-7(13-11(18)5-8(6-22-13)15(19,20)21)23-14(24)12-9(16)3-2-4-10(12)17/h2-7H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMJMNBIQHBBDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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